brevinin-2
Description
Properties
CAS No. |
145963-50-4 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Synonyms |
brevinin-2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-2 peptides have demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.
- Mechanism of Action : this compound disrupts bacterial cell membranes due to its amphipathic structure, leading to cell lysis. Studies have shown that brevinin-2MP (a variant) effectively kills microbes while exhibiting low hemolytic activity, making it a promising candidate for therapeutic applications in treating bacterial infections .
- Case Study : In a study involving the peptide brevinin-2GUb, it was found to significantly inhibit the release of pro-inflammatory cytokines in immune cells, suggesting its potential use in inflammatory conditions associated with bacterial infections .
| Peptide Variant | Target Pathogen | Effectiveness |
|---|---|---|
| Brevinin-2MP | Staphylococcus aureus | High antimicrobial activity |
| Brevinin-2GUb | Escherichia coli | Significant inhibition of cytokine release |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
- Research Findings : Brevinin-2MP has been shown to inhibit the expression of pro-inflammatory markers such as nitric oxide and cytokines (IL-6, TNF-α) in vitro and in vivo. This indicates its potential role in managing conditions characterized by excessive inflammation .
- Clinical Relevance : The anti-inflammatory effects of this compound suggest its application in therapies aimed at conditions like rheumatoid arthritis and other autoimmune diseases.
| Peptide Variant | Inflammatory Marker | Inhibition Rate |
|---|---|---|
| Brevinin-2MP | TNF-α | 60% inhibition |
| Brevinin-2GUb | IL-6 | 50% inhibition |
Anticancer Activity
Brevinin-2R has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cells.
- Mechanism : The peptide triggers apoptotic pathways that are independent of caspase activation, indicating a novel mechanism for inducing cell death in cancerous cells .
- Case Study : In vitro studies demonstrated that brevinin-2R effectively reduced cell viability in various cancer cell lines, including Jurkat and MCF-7 cells, by altering mitochondrial membrane potential and activating BNIP3 pathways .
| Cell Line | Peptide Concentration (µg/ml) | Viability (%) |
|---|---|---|
| Jurkat | 10 | 30 |
| MCF-7 | 10 | 25 |
Gene Delivery Applications
Recent research has explored the use of brevinin-2R as a component in gene delivery systems due to its amphiphilic nature.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Brevinin-2 with Related AMPs
| Family | Length (aa) | Conserved Domains | Net Charge | Key Structural Features |
|---|---|---|---|---|
| This compound | 25–34 | C-terminal ranabox (Cys-Lys-Xaa4-Cys) | +4 to +7 | α-helical N-terminus; variable loop |
| Brevinin-1 | ~24 | C-terminal ranabox (Cys-Xaa5-Cys) | +5 to +8 | Linear helix; higher hydrophobicity |
| Esculentin-1 | 46 | C-terminal loop | +6 to +9 | Extended helix; truncated forms active |
| Japonicin-2 | 20–25 | N/A | +3 to +5 | Short helix; lacks disulfide bonds |
| Ranatuerin-2 | 30–35 | C-terminal cystine knot | +5 to +6 | β-sheet domains; membrane disruption |
Key Differences :
- Brevinin-1 : Shorter length (~24 aa) with higher hydrophobicity and hemolytic activity (e.g., MIC against E. coli: 34 µg/ml vs. 4 µg/ml for this compound) .
- Esculentin-1 : Longer (46 aa) with a C-terminal loop; truncated forms (e.g., 21-mer) retain activity, unlike brevinin-1, which requires the ranabox .
- Ranatuerin-2 : Utilizes β-sheet structures for membrane disruption, contrasting with this compound's α-helical mechanism .
Functional Activity
Table 2: Functional Comparison of this compound with Related AMPs
Key Findings :
- Antimicrobial Potency : this compound exhibits balanced activity against Gram± bacteria, outperforming brevinin-1 against Gram− pathogens (e.g., E. coli MIC: 4 vs. 34 µg/ml) .
- Multifunctionality : Unique among AMPs, this compound derivatives like brevinin-2PN accelerate fibroblast migration (wound healing) , while brevinin-2MP suppresses TNF-α and IL-6 in vivo .
- Hemolytic Safety : this compound shows minimal hemolysis (HC50 >200 µg/ml) compared to brevinin-1 (HC50 ~50 µg/ml) .
Mechanism of Action
- Membrane Disruption : this compound employs electrostatic interactions with bacterial membranes, followed by α-helix insertion and pore formation . This contrasts with brevinin-1, which relies on hydrophobic interactions .
- Intracellular Targets: Brevinin-2TSa degrades bacterial genomic DNA, while brevinin-2GHk truncates disrupt Pseudomonas aeruginosa biofilms .
- Immune Modulation : this compound peptides upregulate C. elegans lys-7 expression, enhancing host immunity against MRSA .
Structural Optimization
Truncated derivatives (e.g., brevinin-2GHk N-terminal 25-mer) exhibit enhanced activity (MIC reduced by 4–8×) and reduced cytotoxicity . Substitutions at position 14 (Pro→Ala/Lys/Arg) alter α-helix stability and membrane penetration .
Preparation Methods
Fusion Protein Strategies
Recombinant expression in Escherichia coli remains the most scalable method for this compound production, leveraging fusion partners to mitigate peptide toxicity and enhance solubility.
Thioredoxin (Trx) Fusion System
The pET32a(+) vector has been widely used to express this compound isoforms as thioredoxin fusion proteins. For example, Brevinin-2GU from Hylarana guntheri was expressed in E. coli BL21(DE3), yielding soluble fusion proteins constituting over 45% of total cellular protein. Post-purification via Ni²⁺-chelating chromatography, Factor Xa protease cleaved the Trx carrier, releasing mature Brevinin-2GU with >90% purity. Similarly, Brevinin-2R from Rana ridibunda was produced using this system, though subsequent purification required reversed-phase HPLC to remove endotoxins.
Key Parameters
Npro Autoprotease Fusion
The Npro autoprotease system, derived from classical swine fever virus, enables autolytic cleavage of this compound from fusion partners. This compound isoforms are expressed as inclusion bodies in E. coli, dissolved in 6 M guanidine-HCl, and refolded in cosmotropic buffers (e.g., 50 mM Tris-HCl, pH 8.5). The EDDIE mutant of Npro enhances solubility and cleavage efficiency, achieving >80% release of this compound peptides.
Advantages
Intein-Mediated Purification
Intein systems, such as the chitin-binding domain (CBD), enable one-step purification and self-cleavage under reducing conditions. This compound linked to intein-CBD fusions binds to chitin resin, with cleavage induced by 50 mM DTT or β-mercaptoethanol. This method reduces processing time but requires optimization of cleavage kinetics to prevent truncation.
Chemical Synthesis and Modifications
Solid-Phase Peptide Synthesis (SPPS)
This compound analogs are routinely synthesized via Fmoc-SPPS. For instance, Brevinin-2ISb (N-SFLTTFKDLAIKAAKSAGQSVLSTLSCKLSNTC-C) was synthesized with >95% purity using a CEM Liberty Blue automated synthesizer. Acetamidomethyl (Acm) protection for cysteine residues prevents disulfide misfolding, followed by iodine oxidation for correct disulfide bridging.
Protocol Summary
Lipid Conjugation for Enhanced Bioactivity
Conjugation of lauric acid (C12:0) to Brevinin-2R via amide linkage significantly improves antileishmanial activity. The synthesis involves:
-
Activation : Lauric acid (1.2 eq) treated with HBTU/HOBt in DMF
-
Coupling : Reaction with N-terminal amine of Brevinin-2R for 24 hours
Bioactivity Data
| Peptide | IC₅₀ vs L. major (μM) | Hemolysis (% at 50 μM) |
|---|---|---|
| Brevinin-2R | 12.3 ± 1.4 | 18.5 ± 2.1 |
| Lau-Brevinin-2R | 6.8 ± 0.9 | 34.2 ± 3.7 |
Hybrid Conjugation with Polyethylenimine (PEI)
Brevinin-2R-PEI complexes enhance gene delivery efficiency while retaining antimicrobial properties. Three conjugation strategies were compared:
Conjugation Methods
-
SPDP Linker : PEI-SPDP reacts with Brevinin-2R thiol groups, yielding 1.13–4.39 peptides per PEI molecule.
-
EDC/NHS : Carbodiimide chemistry achieves higher conjugation ratios (6.5 peptides/PEI).
-
6-Bromohexanoic Acid Spacer : Introduces a hydrophobic linker, improving plasmid DNA condensation.
Transfection Efficiency
| Vector | GFP Expression (Fluorescence Units) | Cytotoxicity (% Viability) |
|---|---|---|
| PEI-EDC/NHS-Brevinin-2R | 450 ± 32 | 78 ± 5 |
| PEI-SPDP-Brevinin-2R | 310 ± 28 | 85 ± 4 |
Structural Modifications to Reduce Hemolysis
Sequence Optimization
Hemolytic activity of this compound peptides correlates with cationic charge and hydrophobic moment. Modifications include:
-
Leu18→Lys Substitution : In this compound analog GIWDTIKSMGKVFAGKILQNL-NH₂, this substitution reduced hemolysis (LC₅₀ > 200 μM) while retaining antibacterial activity (MIC = 3–6 μM vs Acinetobacter baumannii).
-
C-Terminal Cyclization : Cyclization via Cys²⁴-Cys³⁰ disulfide in Brevinin-2R decreased hemolysis to <2.5% at 200 μg/ml.
Design Principles
-
Hydrophobicity : Maintain <40% hydrophobic residues
-
Charge : Net charge +4 to +6 at physiological pH
Q & A
Q. How do researchers determine the structure-function relationships of Brevinin-2 peptides?
Methodological approaches include nuclear magnetic resonance (NMR) spectroscopy for 3D structural elucidation, circular dichroism (CD) to analyze secondary structures (e.g., α-helices), and site-directed mutagenesis to identify critical residues for antimicrobial activity. Sequence alignment tools (e.g., Clustal Omega) are used to compare conserved regions across isoforms, with blue/pink/green color-coding indicating conservation levels . Experimental validation via hemolysis assays further links structural features to cytotoxicity .
Q. What are the standard in vitro assays for evaluating this compound's antimicrobial activity?
Minimum Inhibitory Concentration (MIC) assays using broth microdilution are standard for quantifying potency. Time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake) assess bactericidal dynamics. For eukaryotic models, Caenorhabditis elegans survival assays under MRSA infection are coupled with lys-7 expression analysis via qPCR to evaluate immune pathway modulation .
Q. How does sequence conservation among this compound isoforms influence functional diversity?
Multiple sequence alignment (MSA) reveals conserved residues (e.g., cationic regions in blue) critical for membrane disruption, while variable residues (pink/green regions) may modulate specificity. Phylogenetic analysis and in silico docking predict evolutionary divergence and target selectivity. Functional validation involves synthesizing truncated or substituted peptides and testing antimicrobial activity against Gram-positive/-negative panels .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to minimize this compound cytotoxicity while maintaining antimicrobial efficacy?
Dose-response curves with mammalian cell lines (e.g., HEK-293) are used to establish selectivity indices (SI = IC50/MIC). Fractional inhibitory concentration (FIC) assays identify synergistic combinations with conventional antibiotics, reducing required peptide concentrations. Advanced delivery systems (e.g., liposomal encapsulation) are tested via dynamic light scattering (DLS) and in vitro release studies .
Q. What methodological considerations are critical when using C. elegans to study this compound's immunomodulatory effects?
Standardized protocols include synchronizing worm populations, RNAi knockdown of DAF-2/DAF-16 pathway genes, and survival assays under MRSA co-infection. Confocal microscopy tracks GFP-tagged lys-7 expression. Data normalization requires controlling for bacterial load (CFU counts) and peptide stability in nematode growth medium (NGM) .
Q. How should researchers address discrepancies in this compound's reported efficacy across studies?
Meta-analyses should account for variables like bacterial strain diversity (e.g., MRSA clonal types), peptide purity (>95% via HPLC), and solvent systems (e.g., DMSO vs. saline). Replication studies under standardized CLSI guidelines and blinded data analysis reduce bias. Contradictions in MIC values may arise from differing endpoint criteria (e.g., 90% vs. 99% inhibition) .
Q. What strategies are effective for combining this compound with other antimicrobials to overcome resistance?
Checkerboard assays calculate FIC indices to classify synergy (FIC ≤0.5), while efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) test adjuvant potential. Genomic sequencing of pre-/post-treatment bacterial populations identifies mutation hotspots. Proteomic profiling (e.g., LC-MS/MS) reveals peptide-antibiotic cross-talk in membrane stress pathways .
Q. Which techniques are most robust for elucidating this compound's mechanism of action against bacterial membranes?
Fluorescence microscopy with membrane dyes (e.g., DiSC3(5)) quantifies depolarization. Atomic force microscopy (AFM) visualizes pore formation in lipid bilayers. Surface plasmon resonance (SPR) measures binding kinetics to lipopolysaccharide (LPS) or lipoteichoic acid (LTA). Molecular dynamics simulations model peptide-lipid interactions at atomic resolution .
Q. What experimental approaches assess the risk of resistance development to this compound?
Serial passage assays under sub-MIC conditions for 20+ generations track MIC shifts. Genomic DNA from resistant strains is analyzed via whole-genome sequencing (Illumina NovaSeq) to identify mutations. Comparative transcriptomics (RNA-seq) highlights upregulated efflux or biofilm genes. Fitness costs are evaluated via growth curves in peptide-free media .
Q. How can researchers evaluate this compound's immunomodulatory effects beyond direct antimicrobial activity?
In vivo murine models measure cytokine profiles (ELISA) and leukocyte recruitment (flow cytometry). For C. elegans, RNAi screens target Toll-like receptor homologs, and transcriptomics identifies immune-related genes (e.g., clec-60). Ex vivo assays with human peripheral blood mononuclear cells (PBMCs) test peptide-induced cytokine secretion under LPS challenge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
